molecular formula C13H14N2O B3359633 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde CAS No. 86966-66-7

3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde

Cat. No.: B3359633
CAS No.: 86966-66-7
M. Wt: 214.26 g/mol
InChI Key: FJVYBLDLVVPQAU-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde is a heterocyclic compound that features an indole core fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylindole with a suitable aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde undergoes various chemical reactions including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the aldehyde carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The combination of the indole and pyrimidine rings enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-6-14-13-11(8-16)10-4-2-3-5-12(10)15(13)7-9/h2-5,8-9,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVYBLDLVVPQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C3=CC=CC=C3N2C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517472
Record name 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86966-66-7
Record name 3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde

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